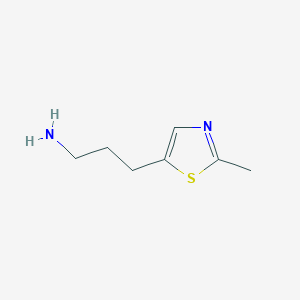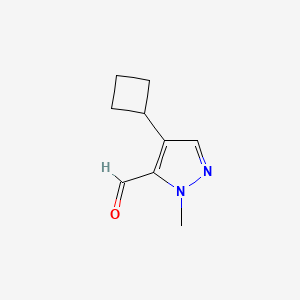
4-cyclobutyl-1-methyl-1H-pyrazole-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-cyclobutyl-1-methyl-1H-pyrazole-5-carbaldehyde” is a chemical compound with the CAS Number: 1780772-97-5 . It has a molecular weight of 164.21 . The IUPAC name for this compound is 4-cyclobutyl-1-methyl-1H-pyrazole-5-carbaldehyde .
Molecular Structure Analysis
The InChI code for “4-cyclobutyl-1-methyl-1H-pyrazole-5-carbaldehyde” is 1S/C9H12N2O/c1-11-9(6-12)8(5-10-11)7-3-2-4-7/h5-7H,2-4H2,1H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“4-cyclobutyl-1-methyl-1H-pyrazole-5-carbaldehyde” is a liquid at room temperature .科学的研究の応用
Synthesis and Characterization
Synthetic Approaches
The synthesis of pyrazole derivatives, including compounds structurally related to 4-cyclobutyl-1-methyl-1H-pyrazole-5-carbaldehyde, often involves multi-component reactions, showcasing their versatility as synthetic intermediates. For instance, the synthesis of carbostyril derivatives from 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde, Meldrum's acid, and arylamino cyclohexenone under base-catalyzed conditions highlights the reactivity of pyrazole carbaldehydes in producing compounds with potential antimicrobial activities (Thumar & Patel, 2011).
Structural Characterization
X-ray diffraction methods have been used to determine the crystal structures of synthesized pyrazole derivatives, revealing insights into their molecular conformations and intermolecular interactions. For example, the crystal structure analysis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde provides valuable information on the planarity of the aldehydic fragment and its coplanarity with the adjacent pyrazole ring, which could be relevant for understanding the structural requirements for biological activity (Xu & Shi, 2011).
Biological Applications
Antimicrobial Activity
Pyrazole derivatives have been extensively researched for their antimicrobial properties. Several studies demonstrate the synthesis of pyrazole-based compounds and their subsequent evaluation against a range of bacterial and fungal pathogens. Compounds derived from pyrazole carbaldehydes have shown potency comparable or superior to commercial drugs in some cases, indicating their potential as novel antimicrobial agents (Kalaria et al., 2014).
Antituberculosis and Antioxidant Activities
The antimicrobial research extends to specific diseases such as tuberculosis, with pyrazole derivatives being evaluated for their antituberculosis activity. Additionally, antioxidant properties are also a focus, with some compounds exhibiting significant antioxidant potencies, which could be beneficial in combating oxidative stress-related diseases (Sangani et al., 2016).
Heterocyclic Synthesis and Medicinal Chemistry
The versatility of pyrazole carbaldehydes in heterocyclic chemistry is further demonstrated by their use as synthons in the synthesis of complex heterocyclic systems. These systems are explored for their potential applications in medicinal chemistry, including the discovery of compounds with novel pharmacological activities (Gouda et al., 2016).
Safety and Hazards
特性
IUPAC Name |
4-cyclobutyl-2-methylpyrazole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-11-9(6-12)8(5-10-11)7-3-2-4-7/h5-7H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHMGOUKMPGWYAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C2CCC2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyclobutyl-1-methyl-1H-pyrazole-5-carbaldehyde | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

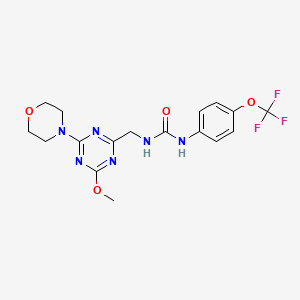
![(E)-3-(1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)pyrrolidin-3-yl)oxazolidine-2,4-dione](/img/structure/B2830129.png)
![1-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-4,4,4-trifluorobutan-1-one](/img/structure/B2830130.png)
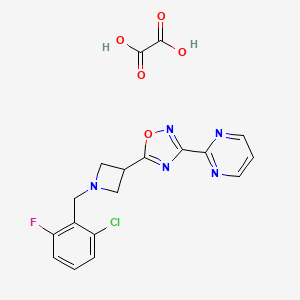
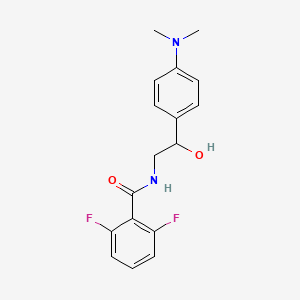
![4-(2,4-Dichlorophenyl)-2-piperidino-6-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2830138.png)
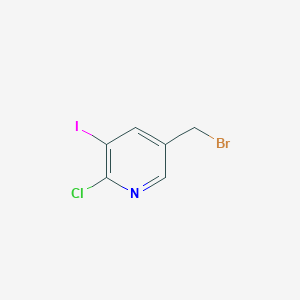

![2,5-dichloro-N-[methyl(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)phosphoryl]aniline](/img/structure/B2830143.png)
![2-(benzo[d][1,3]dioxol-5-yl)-5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)
![Ethyl 5-cinnamamido-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2830145.png)
![8-ethoxy-5-(3-fluorobenzyl)-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2830147.png)
![N-(4-((4-methyl-6-morpholinopyrimidin-2-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2830148.png)
